molecular formula C12H17N3S B6029070 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B6029070
M. Wt: 235.35 g/mol
InChI Key: ZZHGUJIHNDIKSD-UHFFFAOYSA-N
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Description

4-BICYCLO[221]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique bicyclic structure and triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the bicyclic core. This can be achieved through Diels-Alder reactions, followed by functionalization to introduce the triazole ring and the isopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Triethoxysilyl)-2-norbornene
  • 5-(Triethoxysilyl)bicyclo[2.2.1]hept-2-ene

Uniqueness

4-BICYCLO[2.2.1]HEPT-5-EN-2-YL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of a bicyclic structure and a triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(2-bicyclo[2.2.1]hept-5-enyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-7(2)11-13-14-12(16)15(11)10-6-8-3-4-9(10)5-8/h3-4,7-10H,5-6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHGUJIHNDIKSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C2CC3CC2C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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